molecular formula C22H26N2O4 B268238 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

Numéro de catalogue B268238
Poids moléculaire: 382.5 g/mol
Clé InChI: MZLJRMZYDNXDBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various types of cancer. MLN8054 has been extensively studied for its potential as an anticancer agent.

Mécanisme D'action

3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide targets the Aurora A kinase, which is overexpressed in various types of cancer. Aurora A kinase plays a crucial role in cell division, and its overexpression can lead to abnormal cell division and tumor growth. 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the activity of Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor xenografts in animal models. 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has a favorable pharmacokinetic profile and can be administered orally.

Avantages Et Limitations Des Expériences En Laboratoire

3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of Aurora A kinase, making it a valuable tool for studying the role of Aurora A kinase in cancer. 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential combination therapy for cancer. However, 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has some limitations for lab experiments. It has a short half-life, which can limit its effectiveness in vivo. It also has some off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide. One direction is to further investigate its potential as a combination therapy for cancer. Another direction is to develop more potent and selective inhibitors of Aurora A kinase. Additionally, 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide could be studied for its potential in other diseases, such as Alzheimer's disease, where Aurora A kinase has been implicated. Overall, 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has shown promising results as an anticancer agent and has the potential to be a valuable tool for studying the role of Aurora A kinase in cancer and other diseases.

Méthodes De Synthèse

3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide was first synthesized by Millennium Pharmaceuticals, Inc. The synthesis method involves the reaction of 3-isobutoxybenzoyl chloride with 2-(4-morpholinylcarbonyl)aniline in the presence of a base and a solvent. The resulting product is then purified through column chromatography.

Applications De Recherche Scientifique

3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to enhance the efficacy of chemotherapy drugs in preclinical studies.

Propriétés

Nom du produit

3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

Formule moléculaire

C22H26N2O4

Poids moléculaire

382.5 g/mol

Nom IUPAC

3-(2-methylpropoxy)-N-[2-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C22H26N2O4/c1-16(2)15-28-18-7-5-6-17(14-18)21(25)23-20-9-4-3-8-19(20)22(26)24-10-12-27-13-11-24/h3-9,14,16H,10-13,15H2,1-2H3,(H,23,25)

Clé InChI

MZLJRMZYDNXDBU-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3

SMILES canonique

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.